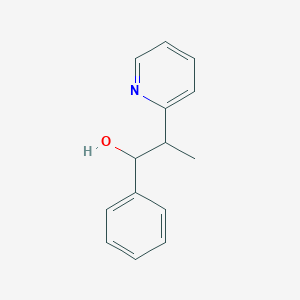
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a vinyl group, a carbamic acid ester, and a trimethylsilanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-Chloro-4-vinyl-phenylamine: This intermediate can be synthesized via the nitration of 3-chloro-4-vinylbenzene, followed by reduction of the nitro group to an amine.
Formation of Carbamic Acid Derivative: The 3-chloro-4-vinyl-phenylamine is then reacted with phosgene to form the corresponding isocyanate.
Esterification: The isocyanate is subsequently reacted with 2-trimethylsilanyl-ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, or the vinyl group can be hydrogenated to an ethyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Ethyl Derivatives: From reduction of the vinyl group.
Substituted Phenyl Derivatives: From nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate depends on its specific application
Vinyl Group: Can undergo polymerization or addition reactions.
Chloro Group: Can participate in substitution reactions, altering the compound’s reactivity.
Carbamic Acid Ester: Can form hydrogen bonds or undergo hydrolysis under certain conditions.
Trimethylsilanyl Group: Provides steric protection and can be removed under specific conditions to reveal reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-vinyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a trimethylsilanyl group.
(3-Chloro-4-vinyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a tert-butyl ester instead of a trimethylsilanyl group.
Uniqueness
The presence of the trimethylsilanyl group in 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C14H20ClNO2Si |
|---|---|
Molekulargewicht |
297.85 g/mol |
IUPAC-Name |
2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2Si/c1-5-11-6-7-12(10-13(11)15)16-14(17)18-8-9-19(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,17) |
InChI-Schlüssel |
CNYVFIKUIUSPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC(=C(C=C1)C=C)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B8378872.png)


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)






![methyl 6-[1-(4-cyanophenyl)-1H-pyrazol-5-yl]-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate](/img/structure/B8378959.png)

